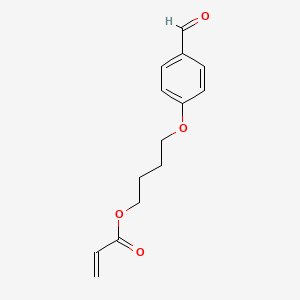
2-Propenoic acid, 4-(4-formylphenoxy)butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, 4-(4-formylphenoxy)butyl ester is an organic compound with the molecular formula C14H16O4. It is a derivative of acrylic acid and contains a formylphenoxy group attached to a butyl ester chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 4-(4-formylphenoxy)butyl ester typically involves the esterification of acrylic acid with 4-(4-formylphenoxy)butanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2-Propenoic acid, 4-(4-formylphenoxy)butyl ester undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base
Major Products Formed
Oxidation: 4-(4-carboxyphenoxy)butyl 2-propenoate.
Reduction: 4-(4-hydroxyphenoxy)butyl 2-propenoate.
Substitution: Various substituted esters depending on the nucleophile used
Aplicaciones Científicas De Investigación
2-Propenoic acid, 4-(4-formylphenoxy)butyl ester has several scientific research applications:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Industry: Utilized in the production of specialty coatings and adhesives
Mecanismo De Acción
The mechanism of action of 2-Propenoic acid, 4-(4-formylphenoxy)butyl ester depends on its application. In polymerization reactions, the compound undergoes free radical polymerization to form long-chain polymers. The formyl group can participate in various chemical reactions, allowing for further functionalization of the polymer .
Comparación Con Compuestos Similares
Similar Compounds
2-Propenoic acid, butyl ester: Similar in structure but lacks the formylphenoxy group.
2-Propenoic acid, 4-(4-hydroxyphenoxy)butyl ester: Similar but contains a hydroxy group instead of a formyl group
Uniqueness
2-Propenoic acid, 4-(4-formylphenoxy)butyl ester is unique due to the presence of the formyl group, which allows for additional chemical modifications. This makes it a versatile compound for various applications in materials science and pharmaceuticals .
Propiedades
Número CAS |
211913-83-6 |
|---|---|
Fórmula molecular |
C14H16O4 |
Peso molecular |
248.27 g/mol |
Nombre IUPAC |
4-(4-formylphenoxy)butyl prop-2-enoate |
InChI |
InChI=1S/C14H16O4/c1-2-14(16)18-10-4-3-9-17-13-7-5-12(11-15)6-8-13/h2,5-8,11H,1,3-4,9-10H2 |
Clave InChI |
KNCARXHECHLWHD-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)OCCCCOC1=CC=C(C=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


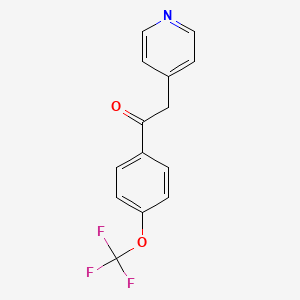
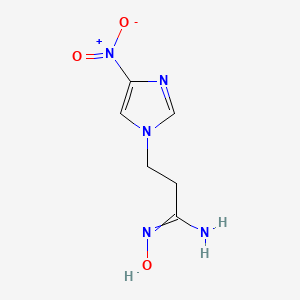
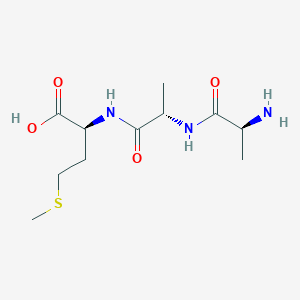
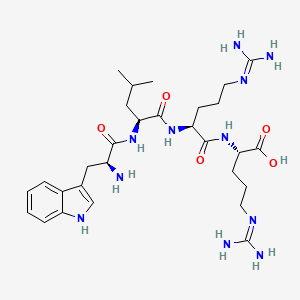
![N~2~,N~6~-Bis[2-(methylsulfanyl)phenyl]pyridine-2,6-dicarboxamide](/img/structure/B14245206.png)
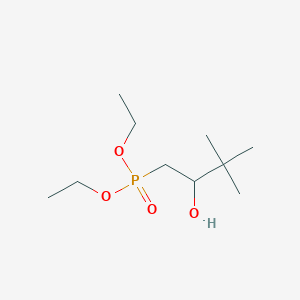

![7-amino-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B14245226.png)

![2-bromo-N-[2-(2,6-dimethylanilino)-2-oxo-1-phenylethyl]-N-(2-methylpropyl)benzamide](/img/structure/B14245253.png)
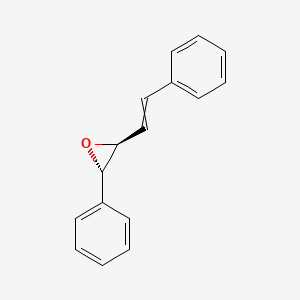
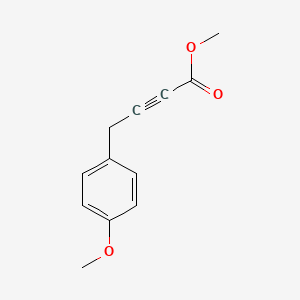

![(6S)-6-[2-(2-Fluorophenyl)ethyl]oxane-2,4-dione](/img/structure/B14245290.png)
